molecular formula C24H28N2O4S B4087337 N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4087337
M. Wt: 440.6 g/mol
InChI Key: VNORJPLJMJDRQW-UHFFFAOYSA-N
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Description

The compound “N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and alkaloids .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. Piperidines generally have unique biochemical properties .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating a wide range of potential mechanisms of action .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the potential applications of these compounds in medicine.

Properties

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-4-19-7-5-6-14-26(19)31(28,29)20-11-9-18(10-12-20)25-24(27)23-17(3)21-15-16(2)8-13-22(21)30-23/h8-13,15,19H,4-7,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNORJPLJMJDRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide
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N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide
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N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide
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N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 5
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 6
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N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide

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